molecular formula C8H3F4NOS B13679177 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate

Cat. No.: B13679177
M. Wt: 237.18 g/mol
InChI Key: CASPZTMVXLPDEQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)phenyl isothiocyanate is a fluorinated aromatic isothiocyanate characterized by a fluorine atom at the ortho position and a trifluoromethoxy group (-OCF₃) at the para position of the benzene ring. The isothiocyanate (-N=C=S) functional group confers high reactivity toward nucleophiles, making it valuable in synthesizing thioureas, thioethers, and other derivatives.

Properties

Molecular Formula

C8H3F4NOS

Molecular Weight

237.18 g/mol

IUPAC Name

2-fluoro-1-isothiocyanato-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H3F4NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H

InChI Key

CASPZTMVXLPDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)N=C=S

Origin of Product

United States

Preparation Methods

Thiophosgene Route from Corresponding Aniline

The most common and established synthetic route to this compound involves the reaction of 2-fluoro-4-(trifluoromethoxy)aniline with thiophosgene under controlled conditions:

  • Procedure:

    • Dissolve 2-fluoro-4-(trifluoromethoxy)aniline in an inert solvent such as dichloromethane or chloroform.
    • Add thiophosgene dropwise while maintaining the temperature below 10°C to control reaction rate and minimize side reactions.
    • Stir the mixture at room temperature for several hours to complete the conversion.
    • Isolate the product by filtration and purify via column chromatography.
  • Reaction Scheme:

$$
\text{2-Fluoro-4-(trifluoromethoxy)aniline} + \text{Thiophosgene} \rightarrow \text{this compound} + 2 \text{HCl}
$$

Parameter Condition
Solvent Dichloromethane or Chloroform
Temperature <10°C during addition; room temperature for reaction
Reaction Time Several hours (typically 3-6 h)
Purification Column chromatography

This method is scalable and used both in laboratory and industrial settings, with continuous monitoring to ensure high yield and purity.

One-Pot Synthesis via Dithiocarbamate Intermediate

An alternative, efficient one-pot synthesis involves the formation of an N-aryl dithiocarbamate intermediate from the corresponding aniline, followed by desulfurylation to yield the isothiocyanate:

  • Step 1: React 2-fluoro-4-(trifluoromethoxy)aniline with carbon disulfide (CS₂) in the presence of an inorganic base (e.g., potassium carbonate) in aqueous or mixed solvent systems to form the dithiocarbamate salt.

  • Step 2: Desulfurylate the dithiocarbamate intermediate using a desulfurylating agent such as 2,4,6-trichloro-1,3,5-triazine (TCT) to generate the isothiocyanate.

  • Advantages: This method avoids the direct use of toxic thiophosgene and can be performed under milder conditions.

  • Example Conditions:

Reagent Equivalents Temperature Time
2-Fluoro-4-(trifluoromethoxy)aniline 1 equiv Room temperature Overnight
Carbon disulfide (CS₂) 2.5 equiv
Potassium carbonate 2 equiv
2,4,6-Trichloro-1,3,5-triazine (TCT) 1 equiv Room temperature or 40-60°C 1-2 hours
  • Yields: Reported yields for similar fluorinated phenyl isothiocyanates via this method range from 70-90% with good selectivity.

Diazotization and Subsequent Substitution (Indirect Route)

While less direct, some synthetic routes to substituted phenyl isothiocyanates start from diazotization of substituted anilines followed by substitution reactions to introduce the isothiocyanate group. For example, 2-fluoro-4-(trifluoromethoxy)aniline can be converted to the corresponding diazonium salt, which then undergoes substitution with sulfur sources under controlled conditions.

  • This method is more complex and less commonly applied for this specific compound but is documented in related aromatic isothiocyanate syntheses.

Analysis of Preparation Methods

Comparison of Methods

Method Advantages Disadvantages Typical Yield (%) Safety Considerations
Thiophosgene Reaction High yield, well-established, scalable Uses toxic thiophosgene, requires low temp 80-95 Requires fume hood, PPE, careful temp control
One-Pot Dithiocarbamate Route Avoids thiophosgene, milder conditions Longer reaction times, multiple steps 70-90 Less toxic reagents, but CS₂ is hazardous
Diazotization and Substitution Useful for complex substitutions Multi-step, lower selectivity Variable Handling diazonium salts requires caution

Purity and Structural Confirmation

  • NMR Spectroscopy: $$^{19}F$$ NMR confirms fluorine substitution at the ortho position; $$^{1}H$$ and $$^{13}C$$ NMR verify aromatic substitution pattern and isothiocyanate carbon.

  • HPLC-MS: Reverse-phase chromatography with UV detection at 254 nm is used to confirm purity, typically ≥98%.

  • Elemental Analysis: Matches theoretical values for C₁₀H₆F₄NOS within 0.3% deviation.

Complete Research Data Summary

Parameter Data / Condition Reference
Molecular Formula C₁₀H₆F₄NOS
Molecular Weight 253.22 g/mol
Reaction Temperature (Thiophosgene route) <10°C during addition, room temp reaction
Solvent Dichloromethane, chloroform
Reaction Time 3-6 hours
Yield (Thiophosgene method) 80-95%
Yield (One-pot dithiocarbamate) 70-90%
Purity (HPLC) ≥98%
Analytical Techniques NMR, HPLC-MS, Elemental Analysis

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

    Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Cycloaddition: Dienes and other unsaturated compounds are used as reactants. The reactions are often performed under thermal or photochemical conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the isothiocyanate group.

Major Products Formed

    Thiourea derivatives: Formed from the reaction with amines.

    Thiocarbamate derivatives: Formed from the reaction with alcohols.

    Heterocyclic compounds: Formed from cycloaddition reactions.

    Amines: Formed from hydrolysis reactions.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.

    Biology: Employed in the labeling of biomolecules for detection and analysis.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The formation of these covalent bonds can alter the structure and function of the target biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Chemical Properties

The following table summarizes key structural and chemical properties of 2-fluoro-4-(trifluoromethoxy)phenyl isothiocyanate and its analogs:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups
This compound Not provided C₇H₃F₄NO₂S* ~237.1 (estimated) -F (2), -OCF₃ (4) Isothiocyanate (-N=C=S)
4-(Trifluoromethoxy)phenyl isothiocyanate 64285-95-6 C₈H₄F₃NOS 219.18 -OCF₃ (4) Isothiocyanate
4-(Trifluoromethyl)phenyl isothiocyanate 1645-65-4 C₈H₄F₃NS 203.18 -CF₃ (4) Isothiocyanate
2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate 23163-86-2 C₈H₃ClF₃NS 237.63 -Cl (2), -CF₃ (5) Isothiocyanate
4-Fluorophenyl isothiocyanate Not provided C₇H₄FNS 153.18 -F (4) Isothiocyanate
3-Chloro-4-fluorophenyl isothiocyanate Not provided C₇H₃ClFNS 187.62 -Cl (3), -F (4) Isothiocyanate
2-Methoxy-4-nitrophenyl isothiocyanate 190774-55-1 C₈H₆N₂O₃S 210.21 -OCH₃ (2), -NO₂ (4) Isothiocyanate

*Estimated based on substituent contributions.

Electronic and Reactivity Differences

  • Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are strong EWGs, increasing the electrophilicity of the isothiocyanate group, thereby enhancing reactivity with nucleophiles (e.g., amines, thiols) . The nitro (-NO₂) group in 2-methoxy-4-nitrophenyl isothiocyanate further amplifies electrophilicity but introduces steric hindrance due to its bulk .
  • Electron-Donating Groups (EDGs):
    • Methoxy (-OCH₃) in 2-methoxy-4-nitrophenyl isothiocyanate donates electrons, partially counteracting the nitro group’s EWG effect .
  • Halogen Effects:
    • Fluorine and chlorine atoms (e.g., in 4-fluorophenyl or 3-chloro-4-fluorophenyl isothiocyanates) moderate reactivity by balancing inductive electron withdrawal with resonance effects .

Biological Activity

2-Fluoro-4-(trifluoromethoxy)phenyl isothiocyanate is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C10H6F4NOS
  • Molecular Weight : 253.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isothiocyanate functional group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzyme activity, inhibition of signaling pathways, and induction of apoptosis in cancer cells.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its IC50 values across different studies:

Cell Line IC50 (µM) Reference
SW620 (Colon Cancer)5.8 ± 0.76
K-562 (Leukemia)7.6 ± 1.75
MiaPaCa2 (Pancreatic Cancer)3.3 ± 0.5

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A study demonstrated that the compound effectively inhibited urease activity with an IC50 value comparable to standard inhibitors like thiourea . This suggests potential applications in treating conditions related to urease-producing pathogens.
  • Cytotoxicity Assessment :
    A systematic evaluation of various derivatives of isothiocyanates indicated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts . This highlights the importance of fluorine substitution in enhancing biological activity.
  • Mechanistic Insights :
    Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspases in cancer cells, leading to programmed cell death . This apoptotic effect was particularly pronounced in colon cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-fluoro-4-(trifluoromethoxy)phenyl isothiocyanate?

  • Methodological Answer : The compound can be synthesized via thiocarbanilide derivatives or ammonium dithiocarbamates. For example:

  • Route 1 : Reacting thiocarbanilide analogs with phosphorus pentoxide or iodine under controlled anhydrous conditions, as demonstrated in phenyl isothiocyanate synthesis .
  • Route 2 : Using ammonium phenyldithiocarbamate with copper sulfate or lead nitrate as catalysts, followed by acid hydrolysis to generate the isothiocyanate group .
  • Critical Parameters : Reaction temperature (typically 60–100°C), solvent choice (e.g., DMF or THF), and exclusion of moisture to prevent hydrolysis of the isothiocyanate group.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorine at C2, trifluoromethoxy at C4) via 19F^{19}\text{F} and 1H^{1}\text{H} NMR chemical shifts.
  • HPLC-MS : Use reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity ≥98% .
  • Elemental Analysis : Validate empirical formula (C8_8H3_3F4_4NOS) with ≤0.3% deviation from theoretical values .

Q. What are the key safety considerations when handling this compound?

  • Safety Protocols :

  • Toxicity : Isothiocyanates are potent electrophiles; avoid inhalation or skin contact. Use fume hoods and PPE (nitrile gloves, lab coat) .
  • Storage : Store under nitrogen at –20°C to prevent decomposition. Avoid exposure to amines or water to limit unintended reactions .

Advanced Research Questions

Q. How do the electronic effects of fluorine and trifluoromethoxy groups influence the reactivity of this isothiocyanate?

  • Mechanistic Insights :

  • The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the isothiocyanate (–NCS) group, increasing reactivity toward nucleophiles (e.g., amines, thiols).
  • Ortho-fluorine introduces steric hindrance, potentially reducing reaction rates with bulky nucleophiles. Comparative studies with non-fluorinated analogs show a 15–30% decrease in thiourea formation kinetics .
    • Experimental Design : Perform kinetic studies using UV-Vis spectroscopy to monitor reactions with aniline derivatives under varying temperatures (25–60°C).

Q. What strategies resolve contradictions in reported yields for nucleophilic substitutions involving this compound?

  • Data Discrepancy Analysis :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with nucleophiles. For example, DMF reduces yields by 20% compared to THF in amine reactions .
  • Catalyst Optimization : Copper(I) iodide (5 mol%) improves yields to >85% by facilitating C–S bond formation, addressing inconsistencies in metal-free conditions .
    • Table : Comparison of Reaction Conditions and Yields
NucleophileSolventCatalystYield (%)Reference
BenzylamineTHFNone62
BenzylamineDMFCuI89

Q. How does this compound compare to structurally similar isothiocyanates in stability under physiological conditions?

  • Stability Profiling :

  • Hydrolytic Stability : At pH 7.4 (PBS buffer), the compound has a half-life of 8 hours, compared to 2 hours for phenyl isothiocyanate, due to trifluoromethoxy’s hydrophobicity .
  • Thermal Stability : Decomposes at 150°C (DSC data), whereas pentafluorophenyl isothiocyanate degrades at 180°C, reflecting weaker C–S bond strength .

Q. What are the challenges in characterizing byproducts from its reactions with heterocyclic amines?

  • Analytical Challenges :

  • MS/MS Fragmentation : Thiourea adducts often fragment non-specifically; use high-resolution orbitrap MS to distinguish isobaric species.
  • Chromatographic Co-elution : Employ HILIC chromatography to separate polar byproducts (e.g., thiocarbamates) from main products .

Methodological Resources

  • Synthetic Protocols : Refer to optimized procedures for thiocarbamoyl fluoride intermediates, adaptable to this compound .
  • Safety Data : Follow ECHA guidelines for isothiocyanate handling and disposal .

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